N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that features a thiazole ring, a furan ring, and a chlorobenzyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
The compound, also known as N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide, is a heterocyclic compound that contains a thiazole ring . Thiazole derivatives have been associated with a wide range of biological activities . .
Mode of Action
The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . When molecules containing a thiazole ring enter physiological systems, they behave unpredictably and can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in the biological systems .
Preparation Methods
The synthesis of N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the thiazole intermediate with 2-chlorobenzylamine.
Formation of the furan ring: The final step involves the incorporation of the furan-2-carboxamide moiety.
The reaction conditions often include the use of solvents such as methanol, and catalysts or reagents like ammonium acetate, to facilitate the cyclization and coupling reactions .
Chemical Reactions Analysis
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl group, where the chlorine atom can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, and anticancer agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing
Comparison with Similar Compounds
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can be compared with other compounds containing thiazole and furan rings:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also features a thiazole ring and exhibits similar biological activities.
Benzenesulfonamide derivatives: These compounds contain a thiazole scaffold and are studied for their anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c18-13-5-2-1-4-11(13)9-19-15(22)8-12-10-25-17(20-12)21-16(23)14-6-3-7-24-14/h1-7,10H,8-9H2,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTROMLZLDKRDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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